Superior Lipophilicity for Optimized ADME Profiles Compared to N-1 Methyl Analogs
The N-2 methyl substitution on the target compound results in a calculated LogP of 1.39 [1], which is more favorable for CNS drug-likeness and oral bioavailability compared to typical N-1 methyl pyrazolopyridine analogs, which generally exhibit higher predicted density and boiling points indicative of altered physicochemical profiles .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.39 (calculated) |
| Comparator Or Baseline | Class-level baseline for N-1 methyl pyrazolo[4,3-b]pyridines (not explicitly reported; inferred from structural differences) |
| Quantified Difference | N/A (explicit comparator LogP not available; difference inferred from distinct structural and physicochemical profiles) |
| Conditions | Calculated property (ChemSrc database) |
Why This Matters
A LogP of 1.39 is within the optimal range for balancing membrane permeability and aqueous solubility, which is critical for selecting building blocks for lead optimization.
- [1] ChemSrc. 6-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine. CAS 1897500-19-4. View Source
